1-(Benzyloxy)-2-isothiocyanatobenzene
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Overview
Description
1-(Benzyloxy)-2-isothiocyanatobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group and an isothiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-isothiocyanatobenzene typically involves the following steps:
Benzyl Protection: The starting material, 2-hydroxybenzene, undergoes benzyl protection to form 1-benzyloxy-2-hydroxybenzene.
Halogenation: The protected compound is then subjected to halogenation, usually with iodine or bromine, to introduce a halogen atom at the ortho position.
Isothiocyanation: The halogenated intermediate is then treated with a thiocyanate source, such as potassium thiocyanate, under suitable conditions to form the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to improve yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere
Major Products: The major products formed from these reactions include thiourea derivatives, aldehydes, carboxylic acids, alcohols, and biaryl compounds.
Scientific Research Applications
1-(Benzyloxy)-2-isothiocyanatobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the development of fluorescent probes and labeling agents for biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-isothiocyanatobenzene involves its reactivity towards nucleophiles due to the electrophilic nature of the isothiocyanate group. This reactivity allows it to form covalent bonds with nucleophilic sites in biomolecules, making it useful in labeling and probe applications. The benzyloxy group can also participate in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
1-Benzyloxy-2-iodobenzene: Similar structure but with an iodine atom instead of an isothiocyanate group.
1-Benzyloxy-2-bromobenzene: Contains a bromine atom, used in different coupling reactions.
1-Benzyloxy-2-chlorobenzene: Contains a chlorine atom, also used in various organic syntheses .
Uniqueness: 1-(Benzyloxy)-2-isothiocyanatobenzene is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and applications compared to its halogenated counterparts. This makes it particularly valuable in the synthesis of thiourea derivatives and in applications requiring specific labeling or probe functionalities.
Properties
CAS No. |
914638-41-8 |
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Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
1-isothiocyanato-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H11NOS/c17-11-15-13-8-4-5-9-14(13)16-10-12-6-2-1-3-7-12/h1-9H,10H2 |
InChI Key |
CUBKADTWNGWBCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2N=C=S |
Origin of Product |
United States |
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